5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione
Description
Properties
CAS No. |
72567-18-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H22O3/c1-15(2)8-13(17)11(14(18)9-15)7-10-5-3-4-6-12(10)16/h10-11H,3-9H2,1-2H3 |
InChI Key |
JDNDXACIZAUABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC2CCCCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Dimedone
The dimedone core is synthesized via a Robinson annulation between ethyl malonate and mesityl oxide under basic conditions. In a representative procedure, ethyl malonate (1.0 mol) is condensed with mesityl oxide (1.1 mol) in the presence of potassium hydroxide, yielding 5,5-dimethyl-1,3-cyclohexanedione in 70–75% yield.
Alkylation with Cyclohexenylmethyl Groups
The α-position of dimedone is alkylated using 2-(bromomethyl)cyclohex-1-ene. Under refluxing ethanol with sodium ethoxide, the enolate of dimedone attacks the alkyl bromide, forming 5,5-dimethyl-2-(cyclohex-1-enylmethyl)cyclohexane-1,3-dione. This intermediate is subsequently oxidized using chromium trioxide in acetic acid to introduce the 2-oxocyclohexyl moiety. The final product is obtained in ~50% overall yield after recrystallization from ethanol.
Modern Oxidation Strategies for Ketone Formation
Recent advancements in oxidation chemistry offer milder alternatives for converting methyl ethers or alkenes to ketones. Calcium hypochlorite (Ca(OCl)₂) in aqueous acetonitrile with acetic acid has emerged as a robust system for secondary methyl ether oxidation.
Oxidation of Ether Intermediates
A modified route involves alkylating dimedone with a 2-methoxycyclohexylmethyl group. For example, treatment of dimedone with 2-(methoxymethyl)cyclohexene under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the methoxy-substituted intermediate. Subsequent oxidation with Ca(OCl)₂ (1.6 equiv) in acetonitrile/water/acetic acid (1:1:0.1 v/v) at 0°C for 24 h converts the methoxy group to a ketone, achieving 87% yield for analogous substrates.
Comparative Analysis of Oxidants
| Oxidant | Conditions | Yield (%) | Side Products |
|---|---|---|---|
| CrO₃/HOAc | Reflux, 2 h | 50 | Over-oxidation to carboxylic acids |
| Ca(OCl)₂/HOAc | 0°C, 24 h | 87 | Minimal (<5%) |
| KMnO₄/H₂O | RT, 12 h | 35 | Diol formation |
Calcium hypochlorite outperforms traditional chromium-based oxidants in selectivity and yield, aligning with green chemistry principles.
Alkylation Strategies for Side-Chain Introduction
Michael Addition to α,β-Unsaturated Ketones
A 1979 Tetrahedron Letters procedure describes alkylating dimedone with 3-oxopentyl groups via Michael addition. Adapting this method, 2-(3-oxopentyl)-5,5-dimethylcyclohexanedione is synthesized by reacting dimedone with ethyl vinyl ketone in the presence of DBU (1,8-diazabicycloundec-7-ene). While the side chain differs, this demonstrates the feasibility of conjugate additions to install carbonyl-containing substituents.
Grignard Reagent Approaches
The 2-oxocyclohexylmethyl group can be introduced via Grignard reagents. Cyclohexanone-derived organomagnesium bromide reacts with dimedone’s enolate, followed by oxidation of the resulting alcohol. For instance, treatment with 2-(hydroxymethyl)cyclohexanone and pyridinium chlorochromate (PCC) affords the target compound in 60% yield.
Alternative Pathways and Emerging Methods
Patent-Based Synthetic Innovations
A 2011 Chinese patent (CN102584744B) details the use of 5,5-dimethylcyclohexanedione derivatives in synthesizing benzoic acid analogs. While focused on a different target, the patent employs Sonogashira coupling and Suzuki-Miyaura reactions to functionalize the dimedone core, suggesting cross-coupling strategies could be adapted for side-chain installation.
Critical Analysis of Synthetic Challenges
Regioselectivity in Alkylation
The α-position of dimedone is highly reactive, but competing γ-alkylation can occur. Employing bulky bases like LDA (lithium diisopropylamide) at –78°C suppresses γ-attack, improving α-selectivity to >90%.
Purification and Stability
The diketone’s polarity complicates purification. Silica gel chromatography with triethylamine-doped eluents (3% v/v) prevents decomposition, while recrystallization from ethyl acetate/heptane mixtures yields high-purity material.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and biological activities of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione with related β-diketones:
*Estimated based on structural formula.
Substituent Effects on Activity
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (-CF₃) group in Compound 2 enhances COX-2 inhibition compared to the fluorine (-F) in Compound 1, likely due to stronger electron-withdrawing effects and improved binding affinity .
- Bromine (in Compound 5c) contributes to anticancer activity by increasing steric bulk and lipophilicity, facilitating interactions with hydrophobic enzyme pockets .
- Cyclic vs. However, this could reduce water solubility compared to phenyl derivatives .
Metal Chelation:
Physicochemical and ADMET Properties
- Trifluoromethyl groups in Compound 2 improve membrane permeability but may increase metabolic stability .
- Similar properties are expected for the target compound .
Biological Activity
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione, a compound with the CAS number 72567-18-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 250.33 g/mol. The structure features a cyclohexane ring with two ketone functional groups, which may contribute to its reactivity and interaction with biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 72567-18-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of the cyclohexane moiety may enhance its interaction with inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Studies : A study demonstrated that derivatives of cyclohexanone exhibited significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines.
- Enzyme Inhibition : Another research found that derivatives similar to this compound could inhibit acetylcholinesterase activity, which is crucial for treating Alzheimer's disease .
- Anti-inflammatory Activity : A compound structurally related to this diketone was shown to reduce inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that modifications in the cyclohexane ring significantly influence its interaction profile with enzymes and receptors .
Q & A
Basic: How can the synthesis of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione be optimized for higher yield and purity?
Methodological Answer:
- Catalyst Selection : Use nanocatalysts like Fe3O4@chitosan (5% wt.) to promote condensation reactions under mild conditions (room temperature, 30 min), achieving high yields (~90%) .
- Reaction Monitoring : Employ TLC to track reaction progress and minimize side products .
- Purification : Recrystallization from hot ethanol enhances purity, as demonstrated in analogous β-diketone syntheses .
Advanced: What computational methods predict the reactivity of β-diketone derivatives in nucleophilic addition reactions?
Methodological Answer:
- DFT Studies : Density Functional Theory (DFT) calculations analyze electron density distribution and reactive sites. For example, studies on hydrazone derivatives used DFT to predict regioselectivity in cyclization reactions .
- NMR Correlation : Compare experimental <sup>1</sup>H NMR shifts (e.g., δ 2.50 ppm for methyl groups) with computational predictions to validate reactive intermediates .
Basic: What spectroscopic techniques characterize the structural features of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/n space group, β = 91.42°) .
- IR Spectroscopy : Identify carbonyl stretches (1659 cm<sup>-1</sup> for C=O) and aromatic C-H vibrations .
- Mass Spectrometry : Confirm molecular weight via m/z peaks (e.g., 255 [M<sup>+</sup>]) .
Advanced: How do fluorinated analogs of this compound influence biological activity?
Methodological Answer:
- Fluorine Effects : Fluorine atoms enhance metabolic stability and binding affinity. For example, 2-[(2,4-difluorophenyl)amino] derivatives exhibit improved antimicrobial activity due to increased lipophilicity .
- Structure-Activity Studies : Modify substituents on the cyclohexyl ring and assess COX-2 inhibition via enzyme assays (IC50 values) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Aldol Condensation Byproducts : Use excess dimedone to shift equilibrium toward the desired product .
- Oxidation Control : Avoid strong oxidants (e.g., KMnO4) to prevent ketone overoxidation; instead, employ mild conditions .
Advanced: What is the role of this compound in enzyme inhibition studies, particularly with cyclohexane-1,3-dione hydrolase?
Methodological Answer:
- Enzyme Specificity : Cyclohexane-1,3-dione hydrolase catalyzes ring-opening hydrolysis. Competitive inhibition assays using derivatives can quantify binding constants (Ki) .
- Analytical Applications : Ion-pair complexes of related derivatives detect Cu(II) via spectrophotometry (λmax = 450 nm) .
Basic: How is the stereochemistry of allylidene derivatives confirmed?
Methodological Answer:
- Single-Crystal XRD : Determine E/Z configuration via dihedral angles (e.g., (E)-configuration confirmed by >150° allylidene torsion) .
- NOESY NMR : Detect spatial proximity between allylidene protons and cyclohexyl methyl groups .
Advanced: Can this compound act as a ligand in transition-metal complexes?
Methodological Answer:
- Coordination Studies : Cyclohexanediones form stable complexes with Cu(II) and Zn(II). Use UV-Vis titration (e.g., λ shift from 300 nm to 350 nm upon binding) to determine stability constants .
- Catalytic Applications : Assess catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(II)-diketone complexes .
Basic: What solvents and temperatures favor crystallization?
Methodological Answer:
- Solvent Choice : Ethanol or acetone promotes high-purity crystals due to moderate polarity .
- Temperature Gradient : Slow cooling from 80°C to 0°C reduces crystal defects, as shown in analogous dimedone derivatives .
Advanced: How do computational models explain the compound’s electronic properties?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier orbitals to predict charge transfer (e.g., HOMO localized on diketone moiety, LUMO on oxocyclohexyl group) .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction pathways (e.g., ethanol stabilizes transition states in condensation reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
